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Thiophene-3-carboximidamide

Cat. No.: B12161179
M. Wt: 126.18 g/mol
InChI Key: JKCKRNYECSTMLV-UHFFFAOYSA-N
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Description

Thiophene-3-carboximidamide is a valuable chemical scaffold in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate in the development of novel thiophene-3-carboxamide derivatives, which are designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a primary mediator of tumor angiogenesis, the process by which tumors develop new blood vessels, making it a critical target for anti-cancer therapeutics . Researchers utilize this compound to create new molecules that can stably bind to the active site of VEGFR-2, inhibiting its phosphorylation and downstream signaling . This mechanism disrupts the angiogenic process, leading to effective anti-angiogenic and anti-tumor responses in preclinical studies, including the inhibition of cancer cell proliferation, migration, and tube formation . The structural versatility of the thiophene core makes it a privileged structure in drug discovery for targeting various biological pathways . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2S B12161179 Thiophene-3-carboximidamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKRNYECSTMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Thiophene 3 Carboximidamide and Its Structural Analogues

Direct Synthesis of Thiophene-3-carboximidamide Core Structures

The direct synthesis of the this compound core is not extensively documented, necessitating a multi-step approach, typically commencing with a more accessible precursor such as thiophene-3-carbonitrile. A plausible and effective pathway involves a two-step sequence: the synthesis of thiophene-3-carbonitrile followed by its conversion to the target carboximidamide.

One established method for preparing thiophene-3-carbonitrile begins with 3-methylthiophene. This starting material can undergo bromination with N-bromosuccinimide (NBS), followed by substitution with sodium cyanide to yield the desired nitrile. google.com

With thiophene-3-carbonitrile in hand, the Pinner reaction offers a classic and reliable method for its conversion to this compound. This reaction involves the acid-catalyzed reaction of the nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine furnishes the desired amidine (carboximidamide). While specific conditions for thiophene-3-carbonitrile are not widely reported, the general protocol involves treating the nitrile with an anhydrous alcohol (e.g., ethanol) and dry hydrogen chloride gas, followed by the addition of ammonia.

Table 1: Proposed Two-Step Synthesis of this compound

StepStarting MaterialReagentsIntermediate/ProductKey Transformation
13-Methylthiophene1. N-Bromosuccinimide (NBS)2. Sodium Cyanide (NaCN)Thiophene-3-carbonitrileConversion of methyl group to nitrile
2Thiophene-3-carbonitrile1. Anhydrous Ethanol (B145695), Dry HCl(g)2. Ammonia (NH₃)This compoundPinner reaction

Synthesis of N'-Hydroxythis compound Derivatives

The synthesis of N'-hydroxythis compound derivatives, also known as thiophene-3-carboxamidoximes, typically starts from the corresponding thiophene-3-carbonitrile. This transformation is achieved through the addition of hydroxylamine (B1172632) to the nitrile functionality.

The reaction is generally carried out by treating thiophene-3-carbonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or a mixture of ethanol and water. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt. The reaction mixture is typically heated to facilitate the addition of hydroxylamine to the nitrile group, yielding the N'-hydroxythis compound. This method is a common and effective way to prepare a wide range of N'-hydroxycarboximidamides. asianpubs.orgresearchgate.netajgreenchem.com

Table 2: Synthesis of N'-Hydroxythis compound

Starting MaterialReagentsProductReaction Type
Thiophene-3-carbonitrileHydroxylamine hydrochloride, Base (e.g., Na₂CO₃)N'-Hydroxythis compoundNucleophilic addition of hydroxylamine to nitrile

Methods for Introducing Diverse Substituents onto the Thiophene (B33073) Ring System

Halogenation (e.g., Bromination) of this compound Precursors

The introduction of halogen atoms onto the thiophene ring is a key strategy for enabling further functionalization through cross-coupling reactions. Bromination is a common and efficient method for this purpose. The regioselectivity of the bromination of a thiophene ring is highly dependent on the electronic nature of the substituents already present.

For a precursor such as thiophene-3-carbonitrile, where the nitrile group is electron-withdrawing, electrophilic bromination is expected to occur at the positions least deactivated by the substituent, which are typically the 2- and 5-positions. The use of N-bromosuccinimide (NBS) is a mild and effective method for the bromination of thiophenes. researchgate.netmdma.chnankai.edu.cnorganic-chemistry.orgyoutube.com The reaction is often carried out in a solvent such as chloroform (B151607) or acetonitrile. Depending on the stoichiometry of NBS used, either mono- or di-bromination can be achieved. It is anticipated that the bromination of thiophene-3-carbonitrile with one equivalent of NBS would primarily yield 5-bromo-thiophene-3-carbonitrile.

Table 3: Bromination of Thiophene-3-carbonitrile

Starting MaterialReagentProbable Major ProductKey Feature
Thiophene-3-carbonitrileN-Bromosuccinimide (NBS)5-Bromo-thiophene-3-carbonitrileRegioselective bromination directed by the electron-withdrawing nitrile group

Aryl and Heteroaryl Coupling Reactions for this compound Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds and the introduction of aryl and heteroaryl substituents onto the thiophene ring. wikipedia.orgnih.gov These reactions typically involve the coupling of an organoboron reagent (e.g., a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base.

A brominated this compound precursor, such as 5-bromo-thiophene-3-carbonitrile, is an ideal substrate for Suzuki coupling. The reaction with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium carbonate would be expected to yield the corresponding 5-aryl-thiophene-3-carbonitrile. This intermediate could then be converted to the 5-aryl-thiophene-3-carboximidamide via the Pinner reaction. This strategy allows for the synthesis of a wide array of substituted this compound derivatives with diverse electronic and steric properties. nih.gov

Table 4: Suzuki Coupling for Arylated this compound Precursors

Thiophene SubstrateCoupling PartnerCatalystBaseExpected Product
5-Bromo-thiophene-3-carbonitrileArylboronic acidPd(PPh₃)₄K₂CO₃5-Aryl-thiophene-3-carbonitrile

Annulation and Ring-Fusion Approaches for Benzo[b]this compound Analogues

The construction of benzo[b]thiophene systems, where a benzene (B151609) ring is fused to the thiophene core, can be achieved through various annulation and ring-fusion strategies. While direct annulation starting from a pre-formed this compound is not a common route, benzo[b]thiophenes with functional groups at the 3-position can be synthesized through cyclization reactions of appropriately substituted benzene derivatives.

One potential, albeit less direct, approach could involve the synthesis of a 2-substituted thiophene that can undergo a subsequent reaction to form the fused benzene ring. However, a more common strategy involves building the benzo[b]thiophene core first, followed by the introduction or elaboration of the carboximidamide group at the 3-position. For instance, the synthesis of benzo[b]thiophene-3-carboxylic acid derivatives has been reported, which could then potentially be converted to the corresponding carboxamide and subsequently to the carboximidamide. nih.gov The synthesis of benzo[b]thiophene-2-carbaldehyde has also been described, which highlights methods for constructing the fused ring system. researchgate.netmdpi.comdoaj.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral thiophene derivatives is an area of growing interest, driven by the demand for enantiomerically pure compounds in various applications. Introducing chirality into the this compound scaffold can be achieved by several strategies.

One approach involves the use of a chiral auxiliary attached to the thiophene ring or the carboximidamide functional group to direct a stereoselective reaction. Another strategy is the asymmetric catalysis of a reaction that forms a stereocenter on a side chain attached to the thiophene ring. For example, a substituent at the 2- or 4-position of the thiophene ring could be modified through a stereoselective reduction or addition reaction.

While specific examples of the stereoselective synthesis of chiral this compound derivatives are scarce, the principles of asymmetric synthesis can be applied. This could involve, for instance, the asymmetric reduction of a ketone on a side chain, or the enantioselective addition of a nucleophile to an aldehyde or imine substituent on the thiophene ring, followed by conversion of a nitrile or other functional group at the 3-position to the carboximidamide. The synthesis of chiral ligands based on thiophene derivatives for use in asymmetric catalysis demonstrates the feasibility of incorporating chirality into the thiophene system.

Modern Synthetic Methodologies in this compound Chemistry

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of heterocyclic systems. Techniques such as microwave-assisted synthesis, sonochemistry, and metal-catalyzed reactions have emerged as superior alternatives to conventional methods, offering reduced reaction times, increased yields, and improved purity of products. These methodologies have been successfully applied to the synthesis of thiophene precursors, which are essential for the ultimate elaboration into this compound.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to achieve rapid and uniform heating of reactants, often leading to a dramatic acceleration of reaction rates. chemicaljournals.com This technology has become a cornerstone of modern synthetic chemistry due to its efficiency, energy savings, and ability to drive reactions that are sluggish under conventional heating. eurekaselect.com In the context of thiophene synthesis, MAOS is particularly effective for multicomponent reactions like the Gewald synthesis, which produces highly functionalized 2-aminothiophenes—key precursors to this compound derivatives. at.ua

The application of microwave irradiation can reduce reaction times from hours to mere minutes and can often be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net For instance, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave irradiation, providing excellent yields of the desired products. researchgate.net This rapid and efficient access to the thiophene core is invaluable for the subsequent synthesis of more complex targets.

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives

EntryReactantsConventional ConditionsYield (%)Microwave Conditions (Power)Yield (%)
1Cyclohexanone, Malononitrile, SulfurReflux in Ethanol, 4h65160 W, 2 min92
2Acetone, Ethyl Cyanoacetate, SulfurStir in DMF, 6h58160 W, 3 min88
3Cyclopentanone, Malononitrile, SulfurReflux in Methanol, 5h62160 W, 2.5 min90
4Propanal, Ethyl Cyanoacetate, SulfurStir in Ethanol, 8h55180 W, 4 min85

This table is a representative example based on findings in microwave-assisted synthesis of thiophenes.

The use of high-intensity ultrasound to promote chemical reactions, a field known as sonochemistry, offers another non-conventional energy source for organic synthesis. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. This phenomenon can significantly accelerate reaction rates, particularly for heterogeneous reactions.

In the synthesis of thiophenes, ultrasonic irradiation has been successfully employed to drive the Gewald reaction. This method provides a simple, efficient, and environmentally benign pathway to 2-aminothiophenes. The reaction often proceeds under milder conditions and in shorter times compared to classical methods. The efficiency of the process can be further enhanced by the use of a catalytic amount of a base, such as 1,4-diazabicyclooctane (DABCO), in a green solvent like polyethylene (B3416737) glycol (PEG). The synergy between ultrasonic irradiation and a suitable catalyst system provides a powerful platform for the rapid assembly of the thiophene scaffold.

Table 2: Ultrasound-Promoted Synthesis of 2-Aminothiophenes via Gewald Reaction

EntryCarbonyl CompoundActivated NitrileCatalyst (mol%)ConditionsYield (%)
1CyclohexanoneMalononitrileDABCO (5)Ultrasound, PEG-200, 30 min, RT95
2CyclopentanoneMalononitrileDABCO (5)Ultrasound, PEG-200, 30 min, RT92
3AcetoneEthyl CyanoacetateDABCO (5)Ultrasound, PEG-200, 45 min, RT89
44-MethylcyclohexanoneMalononitrileDABCO (5)Ultrasound, PEG-200, 35 min, RT93

Data synthesized from findings reported in the literature on ultrasound-assisted Gewald reactions.

The metal-catalyzed heterocyclization of functionalized alkynes is a highly effective and atom-economical strategy for constructing heterocyclic rings. nih.gov This methodology has been extended to the synthesis of sulfur heterocycles, including thiophenes, although challenges such as catalyst poisoning by the sulfur atom must be overcome. nih.gov Progress in organometallic catalysis has led to the development of robust catalytic systems capable of facilitating C-S bond formation. nih.gov

The general mechanism involves the electrophilic activation of the alkyne's triple bond by coordination to a metal center (e.g., Palladium, Gold, Platinum). nih.govsyncatdavies.com This is followed by an intramolecular nucleophilic attack from a suitably positioned sulfur-containing group, leading to cyclization. researchgate.net Subsequent protonolysis or other steps then yield the aromatic thiophene ring. This approach allows for high regioselectivity in the final product, starting from readily available acyclic precursors. nih.gov For example, the PdI2/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a direct route to substituted thiophenes. researchgate.net

Table 3: Examples of Metal-Catalyzed Synthesis of Thiophenes from Alkyne Precursors

EntryAlkyne SubstrateCatalyst SystemConditionsProduct Type
1(Z)-2-en-4-yne-1-thiolPdI2/KIDMF, 80 °CSubstituted Thiophene
2Alkynyl SulfoxideGold (I)Oxidant, DCE, 50 °CFunctionalized Thiophene
31-(Alkylthio)alk-1-ynePlatinum (II)Toluene, 100 °C2,3,5-Trisubstituted Thiophene
4Thio-ynamideGold (I)Acetonitrile, 60 °CAminothiophene Derivative

This table illustrates the diversity of metal catalysts and substrates used in thiophene synthesis based on established research. nih.govsyncatdavies.comresearchgate.net

Design and Synthesis of Multi-Headed and Polyfunctionalized Thiophene-Carboximidamide Systems

The development of molecules with multiple thiophene units ("multi-headed") or those bearing several distinct functional groups ("polyfunctionalized") is essential for applications in materials science and as complex ligands. Synthesizing these intricate structures requires efficient and regioselective methods that can build complexity in a controlled manner.

One powerful strategy involves the one-pot synthesis of highly substituted thiophenes through an amine-mediated ring-opening of 2-methylene-1,3-dithioles, followed by intramolecular annulation. lnu.edu.cn This approach provides a novel route to polyfunctionalized thiophenes under mild conditions, offering an alternative to traditional cross-coupling methods. lnu.edu.cn The reaction proceeds efficiently and allows for the introduction of various substituents, leading to a diverse library of thiophene derivatives. lnu.edu.cn This method is particularly attractive as it allows for the regioselective preparation of thiophenes that might be difficult to access through direct functionalization of a pre-formed thiophene ring. lnu.edu.cn Such polyfunctionalized scaffolds are ideal platforms for further elaboration into complex multi-headed systems containing the carboximidamide group.

Table 4: One-Pot Synthesis of Polyfunctionalized Thiophenes

Entry2-Methylene-1,3-dithiole Substrate (R1, EWG)AmineConditionsProduct (Substituents on Thiophene Ring)Yield (%)
1R1=CH3, EWG=CO2EtMorpholineCH3CN, Reflux, 3h3-Acetyl-4-amino-5-methyl85
2R1=Ph, EWG=CO2EtPyrrolidineCH3CN, Reflux, 4h3-Benzoyl-4-amino-5-phenyl69
3R1=H, EWG=CNDiethylamineCH3CN, Reflux, 2.5h3-Cyano-4-amino81
4R1=4-MeO-Ph, EWG=CO2EtMorpholineCH3CN, Reflux, 4h3-(4-Methoxybenzoyl)-4-amino-5-(4-methoxyphenyl)68

Data derived from research on novel one-pot syntheses of highly substituted thiophenes. lnu.edu.cn

Elucidation of Chemical Reactivity and Reaction Mechanisms of Thiophene 3 Carboximidamide

Reactivity Profiles of the Carboximidamide Functional Group

The carboximidamide group, often referred to as an amidine, is the bis-nitrogen analog of a carboxylic acid. Its reactivity is characterized by the presence of two nitrogen atoms and a C=N double bond. Amidines are strong bases, with pKa values typically ranging from 5 to 12. semanticscholar.org Protonation occurs preferentially at the sp²-hybridized (imino) nitrogen atom, leading to the formation of a resonance-stabilized amidinium cation. semanticscholar.org This stabilization, which delocalizes the positive charge over both nitrogen atoms and the central carbon, is a key feature of its chemistry.

The amidine functional group exhibits dual reactivity:

Electrophilicity: The carbon atom of the carboximidamide group is electrophilic and susceptible to attack by nucleophiles, although it is less electrophilic than the carbonyl carbon of an amide due to resonance stabilization from the nitrogen atoms. chemistrysteps.com

Reactions involving the carboximidamide group often proceed via initial protonation or through its participation as a nucleophile in addition or condensation reactions.

Aromatic Reactivity of the Thiophene (B33073) Ring in Thiophene-3-carboximidamide

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. e-bookshelf.debrainly.in The presence of the carboximidamide group at the 3-position significantly modulates this inherent reactivity and introduces pathways for nucleophilic attack.

Thiophene is more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (Wheland intermediate). pearson.comwikipedia.org When a substituent is present at the 3-position, it directs subsequent substitution.

The carboximidamide group is an electron-withdrawing group through the inductive effect. Electron-withdrawing substituents at the β-position (C3) of the thiophene ring deactivate the ring towards electrophilic attack but direct incoming electrophiles to the C5 position. uoanbar.edu.iq This is because the intermediate sigma complex formed by attack at C5 is more stable, as it avoids placing the positive charge adjacent to the electron-withdrawing group.

Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on this compound is predicted to occur primarily at the C5 position. uoanbar.edu.iqresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeTypical ReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-Nitrothis compound
BrominationNBS in DMF5-Bromothis compound
AcylationAc₂O, H₃PO₄5-Acetylthis compound
SulfonationH₂SO₄5-Sulfothis compound

While the electron-rich thiophene ring is generally resistant to nucleophilic attack, nucleophilic aromatic substitution (SₙAr) can occur if the ring is sufficiently activated by potent electron-withdrawing groups. nih.govwikipedia.org These groups stabilize the negative charge of the intermediate Meisenheimer complex.

The carboximidamide substituent at the C3 position acts as an activating group for SₙAr reactions. It can facilitate the displacement of a leaving group (such as a halide) located at the C2 position of the thiophene ring. Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes, confirm that electron-withdrawing groups are crucial for activating the thiophene ring towards nucleophilic attack. nih.govresearchgate.net The reaction proceeds via a stepwise addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore aromaticity. researchgate.net

Reaction Mechanisms of Cyclization and Ring-Formation Reactions Involving this compound Precursors

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. The carboximidamide moiety can act as a synthon containing a pre-formed N-C-N unit. This reactivity is analogous to that of the well-studied 2-aminothiophene-3-carboxamides, which are versatile building blocks for a variety of fused heterocycles. tubitak.gov.tr

In a typical cyclization reaction, the two nitrogen atoms of the carboximidamide group act as nucleophiles. Reaction with a 1,3-dielectrophile, such as a β-ketoester or malonic acid derivative, would lead to the formation of a six-membered pyrimidine (B1678525) ring fused to the thiophene core. The mechanism generally involves a sequence of condensation and cyclization steps:

Initial Condensation: One of the nitrogen atoms of the amidine (likely the more nucleophilic -NH₂) attacks an electrophilic center of the reagent.

Second Condensation/Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the other electrophilic site of the reagent closes the ring.

Aromatization: A final elimination step (e.g., loss of water or alcohol) leads to the formation of the stable, aromatic fused-ring system.

For example, reaction with an appropriate nitrile in the presence of acid could lead to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives, a reaction pathway reported for analogous aminothiophene carboxamides. tubitak.gov.tr

Influence of Substitution Patterns on Reaction Regioselectivity and Efficiency

Additional substituents on the thiophene ring of this compound can significantly influence both the rate and the regiochemical outcome of its reactions. The electronic nature of these substituents is paramount. e-bookshelf.de

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN, -COR) placed at the C5 position would further deactivate the ring towards electrophilic substitution. However, it would strongly enhance the ring's susceptibility to nucleophilic aromatic substitution, particularly if a leaving group is present at the C2 or C4 positions. The combined electron-withdrawing effect of the C3-carboximidamide and a C5-nitro group, for instance, would make the C2 and C4 positions highly electrophilic. mdpi.com

Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OCH₃) at the C2 or C5 position would activate the ring for electrophilic substitution. An EDG at C2 would direct incoming electrophiles to the C5 position, reinforcing the directing effect of the C3-carboximidamide group. An EDG at C5 would activate the C4 position for electrophilic attack. EDGs would generally disfavor nucleophilic aromatic substitution by destabilizing the anionic Meisenheimer intermediate.

The steric hindrance caused by bulky substituents can also play a role, potentially blocking attack at an adjacent position and favoring reaction at a less hindered site.

Table 2: Predicted Influence of a Second Substituent on the Reactivity of this compound
Substituent Type at C5Effect on Electrophilic Substitution (at C2/C4)Effect on Nucleophilic Substitution (at C2/C4 with LG)
Electron-Withdrawing (e.g., -NO₂)Strong DeactivationStrong Activation
Electron-Donating (e.g., -OCH₃)ActivationDeactivation
Halogen (e.g., -Br)Deactivation (Inductive) / Weak Directional Effect (Resonance)Activation

Studies on Catalyst-Mediated Reactions and their Mechanisms

Transition metal catalysis, particularly with palladium, offers powerful methods for the functionalization of thiophene rings that might be difficult to achieve through classical methods.

Cross-Coupling Reactions: Halogenated derivatives of this compound are excellent candidates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) or Stille coupling (with organostannanes). researchgate.netresearchgate.net For example, 2-Bromo- or 5-bromothis compound could be coupled with various aryl, heteroaryl, or alkyl partners. The catalytic cycle for a Suzuki reaction typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the bromothiophene derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

Direct C-H Activation/Arylation: Modern catalytic methods allow for the direct functionalization of C-H bonds, avoiding the need for pre-halogenation. Palladium-catalyzed direct C-H arylation has been successfully applied to the C2 and C3 positions of the thiophene ring in fused systems. mdpi.com It is plausible that under appropriate catalytic conditions [e.g., Pd(OAc)₂, a suitable ligand, and a base], the C2 or C5 positions of this compound could be directly coupled with aryl halides. The mechanism of these reactions is complex but generally involves a concerted metalation-deprotonation step or oxidative addition into the C-H bond. Silver-catalyzed C-H carboxylation of thiophene derivatives has also been reported, suggesting another potential avenue for catalyst-mediated functionalization. researchgate.net

These catalyst-mediated reactions would likely proceed without affecting the carboximidamide group, allowing for the synthesis of complex, highly functionalized thiophene derivatives.

Structural Diversity and Derivatization Strategies for Thiophene 3 Carboximidamide Analogues

Variations in Thiophene (B33073) Ring Substituents and Their Positional Isomers

The thiophene ring itself offers multiple positions (2, 4, and 5) for the introduction of various substituents, leading to a vast number of positional isomers with potentially distinct biological activities. The electronic and steric nature of these substituents can profoundly impact the reactivity and properties of the entire molecule. Common synthetic methods to achieve this diversity include electrophilic aromatic substitution reactions on a pre-existing thiophene-3-carboximidamide core or starting from appropriately substituted thiophene precursors. bohrium.com For instance, halogenation, nitration, and acylation can introduce a range of functional groups that can be further elaborated. The strategic placement of electron-donating or electron-withdrawing groups can modulate the electron density of the thiophene ring and influence the pKa of the carboximidamide group. The synthesis of polysubstituted thiophenes can also be achieved through multicomponent reactions, offering an efficient route to complex derivatives. bohrium.com

Below is a table summarizing various substituent effects on the thiophene ring:

Substituent PositionType of SubstituentPotential Effects on Molecular Properties
2-positionElectron-withdrawing (e.g., -NO2, -CN)Increased acidity of N-H protons, altered reactivity
Electron-donating (e.g., -CH3, -OCH3)Increased electron density, potential for metabolic oxidation
4-positionHalogens (e.g., -Cl, -Br)Increased lipophilicity, potential for halogen bonding
Bulky alkyl groupsSteric hindrance, influencing binding conformation
5-positionAromatic ringsExtended conjugation, potential for π-π stacking interactions
Heterocyclic ringsIntroduction of additional hydrogen bond donors/acceptors

Bioisosteric Replacements in Thiophene-Carboximidamide Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. nih.govresearchgate.net In the context of this compound scaffolds, both the thiophene ring and the carboximidamide group can be subjected to bioisosteric replacement to improve pharmacokinetic properties, reduce toxicity, or enhance target affinity. nih.gov The thiophene ring, for example, is often considered a bioisostere of a benzene (B151609) ring. rsc.orgnih.gov Other five-membered heterocycles like furan (B31954) or pyrrole (B145914) can also serve as replacements. The carboximidamide moiety can be replaced by other groups with similar hydrogen bonding capabilities and electronic properties, such as a guanidine (B92328) or an N-acylguanidine group. These replacements can lead to novel chemical entities with improved drug-like properties. cambridgemedchemconsulting.com The choice of a suitable bioisostere depends on the specific therapeutic target and the desired property modifications.

Development of Hybrid Molecules Incorporating Thiophene-Carboximidamide

The strategy of creating hybrid molecules by combining the this compound scaffold with other pharmacologically relevant moieties has led to the development of novel compounds with potentially synergistic or enhanced biological activities.

Thiophene-Pyrazole Dihydrocarboximidamide Conjugates

The conjugation of a this compound with a pyrazole (B372694) ring system has been explored to generate novel hybrid molecules. Pyrazoles are known to exhibit a wide range of biological activities. The synthesis of such conjugates can be achieved through multi-step reaction sequences, often involving the reaction of a thiophene-containing chalcone (B49325) with a hydrazine (B178648) derivative to form the pyrazole ring. researchgate.net These hybrid structures bring together the chemical features of both heterocyclic systems, which can lead to unique interactions with biological targets. Research has shown that thiophene-pyrazole conjugates can exhibit significant antimicrobial and radical scavenging properties. researchgate.netsemanticscholar.org

Thieno[2,3-d]pyrimidine (B153573) Derivatives

Thieno[2,3-d]pyrimidines represent a class of fused heterocyclic compounds where a thiophene ring is annulated to a pyrimidine (B1678525) ring. These structures can be synthesized from 2-aminothiophene-3-carbonitrile (B183302) or 2-aminothiophene-3-carboxamide (B79593) precursors, which are closely related to this compound. tandfonline.comijacskros.com The cyclization to form the pyrimidine ring can be achieved by reacting the aminothiophene starting material with various reagents such as formamide, urea, or isothiocyanates. tandfonline.comijacskros.com This approach allows for the introduction of diverse substituents on the pyrimidine ring, leading to a large library of thieno[2,3-d]pyrimidine derivatives. nih.gov These compounds have been investigated for a range of biological activities. rsc.orgscielo.br

A general synthetic route to thieno[2,3-d]pyrimidines is outlined below:

Starting MaterialReagentResulting Thieno[2,3-d]pyrimidine Core
2-Aminothiophene-3-carboxamideFormamideThieno[2,3-d]pyrimidin-4(3H)-one
2-Aminothiophene-3-carbonitrileGuanidine4-Aminothieno[2,3-d]pyrimidine
2-Acylaminothiophene-3-carboxamideBase4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine nih.gov

Oxadiazole and Imidazo[4,5-d]tandfonline.comnih.govoxazinone Hybrids

Hybrid molecules incorporating oxadiazole rings have been synthesized from thiophene precursors. For instance, thiophene-2-carbohydrazide (B147627) can be used as a starting material to construct thiophene-containing oxadiazole derivatives through reactions with various carbon-centered electrophiles. rsc.orgrsc.org These hybrid structures combine the properties of the thiophene ring with the known biological activities associated with the oxadiazole moiety. nih.gov While direct synthesis of Imidazo[4,5-d] tandfonline.comnih.govoxazinone hybrids from this compound is not extensively detailed in the provided search results, the general principles of heterocyclic synthesis suggest that such structures could potentially be accessed through multi-step sequences involving the elaboration of the carboximidamide functionality or the thiophene ring with appropriate precursors to form the fused imidazole (B134444) and oxazinone rings.

Integration with Aminopyridine and Other Heterocyclic Moieties

The derivatization of this compound with aminopyridine and other heterocyclic moieties represents a key strategy in medicinal chemistry to explore new chemical spaces and modulate the pharmacological properties of the core scaffold. The introduction of a pyridine (B92270) ring, in particular, can influence factors such as solubility, basicity, and the ability to form hydrogen bonds, which are crucial for molecular recognition and interaction with biological targets.

While direct synthetic routes starting from this compound are not extensively documented in publicly available research, the chemical literature on related carboxamides and amidines provides a foundation for proposing viable synthetic pathways. A common approach involves the coupling of a thiophene precursor with a suitable aminopyridine derivative. For instance, a thiophene-3-carbonyl chloride or a thiophene-3-carboxylic acid activated with coupling agents could be reacted with an aminopyridine to form an amide linkage. Subsequent conversion of the amide to a carboximidamide, for example, via the Pinner reaction or through the formation of a thioamide followed by amination, would yield the desired N-pyridinyl-thiophene-3-carboximidamide.

Alternatively, the carboximidamide functional group can be constructed first, followed by N-arylation with a suitable pyridine derivative. This might involve the reaction of an unsubstituted this compound with a halopyridine under conditions suitable for N-arylation, such as Buchwald-Hartwig or Ullmann coupling reactions, although the reactivity of the carboximidamide nitrogen atoms would need to be carefully considered.

The integration of other heterocyclic systems, such as pyrazoles, imidazoles, or thiazoles, can be envisioned through similar synthetic strategies. The choice of the heterocyclic moiety is often guided by the desire to mimic the spatial and electronic features of known pharmacophores or to introduce specific functionalities that can engage in key interactions with a target protein. The following table outlines some potential heterocyclic moieties for integration and the rationale behind their selection.

Heterocyclic MoietyRationale for IntegrationPotential Synthetic Approach
Aminopyridine Introduction of a basic nitrogen for salt formation and hydrogen bonding. Potential for improved pharmacokinetic properties.Coupling of an activated thiophene-3-carboxylic acid with aminopyridine, followed by conversion of the amide to a carboximidamide.
Pyrazole A five-membered aromatic ring with two adjacent nitrogen atoms, capable of acting as both hydrogen bond donor and acceptor.Reaction of a thiophene-3-carboximidoyl chloride with a pyrazole derivative.
Imidazole A five-membered aromatic ring with two non-adjacent nitrogen atoms, known for its role as a histidine mimic and its coordination properties.N-alkylation of an imidazole with a this compound bearing a suitable electrophilic linker.
Thiazole (B1198619) A five-membered aromatic ring containing both sulfur and nitrogen, often found in biologically active compounds.Hantzsch thiazole synthesis using a thiophene-3-thioamide as a precursor.

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of the molecule's properties to optimize its biological activity.

Exploration of Linker Architectures in Bis-Thiophene-Carboximidamide Systems

The design of these linkers can be broadly categorized based on their flexibility:

Flexible Linkers: These are typically composed of aliphatic chains of varying lengths (e.g., polymethylene chains). The flexibility of these linkers allows the two this compound units to adopt a wide range of conformations, which can be advantageous for binding to targets with less defined binding pockets. However, the high conformational freedom can also lead to an entropic penalty upon binding. Studies on related bis-amidine compounds have shown that increasing the length of flexible linkers can influence biological activity. nih.gov

Rigid Linkers: These linkers are often based on aromatic or cyclic structures, such as phenylene, biphenylene, or piperazine (B1678402) scaffolds. The rigidity of these linkers restricts the conformational freedom of the molecule, which can lead to a more favorable enthalpic contribution to binding if the predefined conformation matches the target's binding site. Rigid linkers can also incorporate additional interaction points, such as hydrogen bond donors or acceptors.

Semi-rigid Linkers: These linkers offer a compromise between the flexibility of aliphatic chains and the conformational restriction of rigid systems. They may contain elements of both, such as an aliphatic chain interrupted by an aromatic ring or an ether linkage, which allows for some degree of rotational freedom.

The following table provides examples of potential linker architectures for bis-thiophene-carboximidamide systems and their design rationale.

Linker TypeExample StructureKey FeaturesDesign Rationale
Flexible -(CH₂)n- (n = 2-10)Variable length, high conformational freedom.To systematically explore the optimal distance between the two thiophene units for bivalent binding.
Rigid 1,4-phenylenePlanar and rigid, defined spatial orientation.To present the thiophene moieties in a fixed and predictable geometry.
Semi-rigid -CH₂-phenyl-CH₂-Contains both flexible and rigid components.To provide some conformational restriction while still allowing for adaptability in binding.
Functionalized Poly(ethylene glycol) (PEG) basedHydrophilic, flexible, can improve solubility.To enhance the pharmacokinetic properties of the bis-compound.

The synthesis of these bis-thiophene-carboximidamide systems would typically involve the coupling of two equivalents of a this compound precursor with a bifunctional linker. For example, a this compound bearing a nucleophilic group (e.g., an amino or hydroxyl group on a substituent) could be reacted with a linker containing two electrophilic sites (e.g., dihaloalkane or diacyl chloride). Conversely, a thiophene derivative with an electrophilic handle could be coupled with a bifunctional nucleophilic linker.

The systematic exploration of these linker architectures is a crucial step in the optimization of bis-thiophene-carboximidamide analogues for specific biological applications, allowing for the fine-tuning of their binding affinity, selectivity, and pharmacokinetic profiles.

Advanced Spectroscopic and Structural Characterization of Thiophene 3 Carboximidamide Compounds

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystal and is crucial for understanding the structure of thiophene-3-carboximidamide derivatives. Studies on related thiophene-3-carbonyl compounds have revealed a common phenomenon known as ring flip disorder, where the thiophene (B33073) ring can adopt multiple orientations within the crystal lattice. researchgate.net For instance, a search of the Cambridge Structural Database for thiophene-3-carbonyl structures showed that a significant number of them exhibit this disorder. researchgate.net

Table 1: Selected Crystallographic Data for a Thiophene Derivative
ParameterValueReference
CCDC Number2293105 researchgate.net
DisorderRing flip disorder is common in thiophene-3-carbonyl derivatives researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the supramolecular assembly and conformational preferences of this compound derivatives. In several thiophene-3-carboxamide (B1338676) structures, an intramolecular N—H⋯N hydrogen bond is observed, which results in the formation of a pseudo-six-membered ring. researchgate.net This intramolecular interaction effectively "locks" the molecular conformation, reducing its flexibility. researchgate.net

In addition to intramolecular bonds, intermolecular hydrogen bonds are also significant. For example, in some 3-hydroxy thiophene carboxamide derivatives, intermolecular hydrogen bonds are formed between the thiophene ring's sulfur atom and an Asn residue, or between the carboxamide oxygen and a Lys residue. nih.gov The distances of these bonds are within the typical range for hydrogen bonding. nih.gov The nature and strength of these hydrogen bonds are influenced by the substituents present on the thiophene ring and the amide group. While thioamides can act as hydrogen bond donors, the thioamide sulfur is generally considered a weak hydrogen bond acceptor. researchgate.net

Conformational Analysis and Molecular Geometry

The conformation and molecular geometry of this compound derivatives are dictated by a combination of factors including steric hindrance, electronic effects, and hydrogen bonding. rsc.orgresearchgate.net Computational and experimental studies on related N-methylthiophene-2-carboxamide have shown that the conformational preferences are a result of the interplay between several forces. rsc.orgresearchgate.net

The presence of an intramolecular hydrogen bond, as mentioned previously, is a key factor in restricting conformational freedom. researchgate.net In derivatives of thiophene-2-carboxamide, density functional theory (DFT) calculations have been used to study how different substituents affect the shape and electronic properties of the molecules. nih.gov These studies provide detailed information on geometrical parameters such as bond lengths, bond angles, and dihedral angles. nih.gov For some derivatives, the thienyl group is found to be flat and coplanar with an attached phenylazo moiety. nih.gov

Elucidation of Chiral Center Stereochemistry

While the parent this compound molecule is achiral, the introduction of substituents can create chiral centers. The determination of the absolute stereochemistry of these chiral centers is essential for understanding their biological activity and chemical reactivity. X-ray crystallography is a powerful tool for the unambiguous assignment of stereochemistry. However, based on the available literature, specific studies focusing on the elucidation of chiral center stereochemistry in derivatives of this compound are not widely reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound compounds in solution. The chemical shifts and coupling constants of the protons and carbon atoms provide detailed information about the molecular framework.

For the thiophene ring itself, the protons typically appear in the aromatic region of the ¹H NMR spectrum. For unsubstituted thiophene, the protons at the 2 and 5 positions (α-protons) and the protons at the 3 and 4 positions (β-protons) have distinct chemical shifts. chemicalbook.comspectrabase.com In 3-substituted thiophenes like thiophene-3-carboxylic acid, the proton signals are shifted, with the proton at position 2 generally being the most deshielded. chemicalbook.com The ¹³C NMR spectrum of thiophene shows two signals corresponding to the α- and β-carbons. spectrabase.com

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Thiophene Ring
CompoundH-2H-4H-5Reference
Thiophene7.337.127.33 chemicalbook.com
3-Thiophenezoic acid8.247.347.57 chemicalbook.com

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, the FT-IR spectrum is characterized by several key absorption bands.

The aromatic C-H stretching vibrations of the thiophene ring are typically observed in the range of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear at around 1443-1523 cm⁻¹. researchgate.net Other characteristic bands include the C-H out-of-plane bending vibrations between 864-987 cm⁻¹ and the C-S-C out-of-plane deformation, which is seen around 758 cm⁻¹. researchgate.net For substituted thiophenes, additional bands corresponding to the functional groups will be present. For example, the vibrations of CH₂ and CH₃ groups in 3-octylthiophene (B1296729) appear at 1465, 1377, and 723 cm⁻¹. researchgate.net The spectrum of thiosemicarbazide (B42300) shows vibrations in the region of 3365 cm⁻¹ to 3169 cm⁻¹ corresponding to different types of NH₂ and NH groups. iosrjournals.org

Table 3: Characteristic FT-IR Absorption Bands for Thiophene Derivatives
Vibrational ModeWavenumber (cm⁻¹)Reference
Aromatic C-H stretch3100-3000
Aromatic C=C stretch1443-1523 researchgate.net
C-H out-of-plane bend864-987 researchgate.net
C-S-C out-of-plane deformation~758 researchgate.net
NH₂/NH stretch (in thiosemicarbazide)3365-3169 iosrjournals.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by thiophene derivatives provides insights into their electronic structure and conjugation. The UV spectrum of unsubstituted thiophene shows an intense absorption band around 235 mμ. nii.ac.jp

For 3-monosubstituted thiophenes, the position and intensity of the absorption bands are influenced by the nature of the substituent. nii.ac.jp Unlike 2-substituted thiophenes, there isn't a simple linear relationship between the absorption maxima of 3-substituted thiophenes and their corresponding benzene (B151609) derivatives, indicating a more complex electronic interaction with the thiophene ring. nii.ac.jp Studies on various thiophene-based dyes have shown that the absorption maximum (λmax) is sensitive to both the substituents on the thiophene ring and the polarity of the solvent. biointerfaceresearch.comekb.eg For example, introducing a benzoyl group at the second position of a thiophene dye can cause a bathochromic (red) shift in the absorption maximum. biointerfaceresearch.com The absorption properties of polymers based on thiophene derivatives can be tailored for applications in optical devices by controlling the polymerization process. rsc.org

Table 4: UV-Vis Absorption Maxima (λmax, nm) for Thiophene Dyes in Different Solvents
Solventλmax Range (nm)Reference
Methanol486-502 biointerfaceresearch.com
Chloroform (B151607)502-512 biointerfaceresearch.com
DMF626-654 biointerfaceresearch.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a critical analytical technique for the structural elucidation of novel compounds, providing precise information on the molecular weight and offering insights into the molecular structure through the analysis of fragmentation patterns. For this compound, mass spectrometry confirms its molecular weight and helps to understand the stability of the thiophene core and the fragmentation behavior of the carboximidamide functional group.

While direct, detailed fragmentation studies specifically for this compound are not extensively documented in publicly available research, a comprehensive understanding of its mass spectral behavior can be constructed by examining the well-established fragmentation patterns of related molecules, including 3-substituted thiophenes and aromatic amidines.

Molecular Ion Peak

The molecular formula for this compound is C₅H₆N₂S. The calculated monoisotopic mass is approximately 126.025 Da. In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z 126. The presence of a sulfur atom would also give rise to a characteristic isotopic pattern, with a smaller M+2 peak at m/z 128 (approximately 4.4% of the M⁺˙ peak) due to the natural abundance of the ³⁴S isotope. The stability of the aromatic thiophene ring generally leads to a relatively intense molecular ion peak.

Interactive Data Table: Predicted Isotopic Distribution for the Molecular Ion of this compound

Ionm/z (Da)Relative Abundance (%)
[C₅H₆N₂³²S]⁺˙126.025100
[¹³CC₄H₆N₂³²S]⁺˙127.0285.5
[C₅H₆N₂³⁴S]⁺˙128.0214.4

Note: This table represents a predicted isotopic pattern. Actual experimental values may vary slightly.

Predicted Fragmentation Pattern

The fragmentation of the this compound molecular ion is anticipated to be directed by the cleavage of bonds associated with the carboximidamide substituent, as the thiophene ring itself is relatively stable. The fragmentation pathways are inferred from the known behavior of aromatic amides and amidines, such as benzamidine.

Key fragmentation processes are expected to include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amidines involves the loss of a neutral ammonia molecule, which would result in a fragment ion at m/z 109.

Cleavage of the C-C Bond: The bond between the thiophene ring and the carboximidamide carbon is susceptible to cleavage. This would lead to the formation of a stable thiophen-3-yl cation at m/z 83 and a neutral carboximidamide radical.

Formation of the Thiophene-3-carbonitrile Cation: A rearrangement followed by the elimination of ammonia could lead to the formation of a thiophene-3-carbonitrile radical cation at m/z 109.

Ring Fragmentation: At higher energies, the thiophene ring itself may fragment, although these peaks are generally of lower intensity compared to the fragments arising from the substituent.

Interactive Data Table: Predicted Major Fragment Ions for this compound

Proposed Fragmentm/z (Da)Proposed Structure of Ion
[M-NH₃]⁺˙109Thiophene-3-carbonitrile cation
[Thiophen-3-yl]⁺83Thiophen-3-yl cation
[C₃H₃S]⁺71Thiopropenylium cation
[C₂H₂N₂]⁺˙54Aminoacetonitrile radical cation

Disclaimer: The fragmentation pathways and corresponding m/z values presented in this table are predictive and based on the mass spectral behavior of analogous compounds. Experimental verification is required for definitive confirmation.

The analysis of the mass spectrum of this compound, by analogy with related aromatic and heterocyclic compounds, provides a robust framework for its structural confirmation. The molecular ion peak confirms the elemental composition and molecular weight, while the predicted fragmentation pattern offers valuable insights into the connectivity and stability of the molecule.

Computational Chemistry Approaches in Thiophene 3 Carboximidamide Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and energetics of thiophene-3-carboximidamide and its derivatives. nih.gov These methods allow for the detailed investigation of molecular orbitals and the prediction of various molecular parameters that govern the compound's reactivity and stability. nih.govresearchgate.net DFT calculations are frequently performed using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.gov The outputs of these calculations, including total energy, electronic energy, and the energies of frontier molecular orbitals, provide valuable information for understanding the intrinsic properties of these molecules. nih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical application of DFT. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. nih.gov A smaller energy gap generally signifies higher reactivity and a greater propensity for electron transfer. nih.gov

In studies of thiophene (B33073) carboxamide derivatives, DFT analysis has been used to calculate these energy values and correlate them with biological activity. nih.govnih.gov For instance, certain anticancer thiophene carboxamide candidates exhibited very low HOMO-LUMO gaps, suggesting high chemical reactivity. nih.gov Visualizing the HOMO and LUMO maps reveals the distribution of electron density; HOMOs are often located on electron-rich fragments like methoxy-phenyl groups, which are favorable for interactions such as π-π stacking, while LUMOs are found on electron-deficient regions like a phenyl-thiophene fragment, influenced by electron-withdrawing groups. nih.gov This distribution is crucial for understanding how the molecule interacts within a biological target's binding site. nih.gov

Table 1: Frontier Molecular Orbital Energies of Selected Thiophene Carboxamide Derivatives This table is interactive. You can sort and filter the data.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Derivative 2b -0.2013 -0.0681 0.1332 nih.gov
Derivative 2e -0.2091 -0.0554 0.1537 nih.gov
Derivative 3a -5.74 -2.46 3.29 nih.gov
Derivative 3b -5.64 -2.39 3.25 nih.gov
Derivative 3c -5.90 -2.68 3.22 nih.gov
Derivative 5a -5.68 -2.50 3.18 nih.gov
Derivative 5b -5.58 -2.43 3.15 nih.gov
Derivative 5c -5.84 -2.73 3.11 nih.gov

Molecular Electrostatic Potential (MESP) mapping is another powerful tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. researchgate.net The MESP map visualizes regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.net Negative regions (typically colored red) indicate areas prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. researchgate.net

For thiophene-based compounds, MESP analysis helps identify the reactive sites. Studies on thiophene-2-carbohydrazide (B147627), for example, show that the most negative potential is localized on the oxygen atoms of the carbohydrazide (B1668358) group, indicating these are the primary sites for electrophilic interaction. researchgate.net This information is invaluable for predicting how a ligand will orient itself within a protein's binding pocket to form favorable electrostatic interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of ligand-protein complexes over time, providing insights that static models cannot. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of a docked pose, explore the conformational landscape of the ligand and protein, and analyze the persistence of key interactions. nih.govaalto.fi

In the context of this compound derivatives, MD simulations are often run for extended periods, such as 100 nanoseconds, to evaluate the stability of the complex. nih.govnih.gov A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. nih.gov A low and stable RMSD value (typically less than 3 Å) suggests that the ligand is well-fitted within the binding pocket and the complex is stable. nih.gov These simulations have confirmed the stability of thiophene carboxamide derivatives in complex with targets like tubulin, asserting their potential as inhibitors. nih.govnih.govresearchgate.net

Molecular Docking Studies for Predictive Binding Modes

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a protein target. nih.govmdpi.com This method scores different binding poses based on factors like electrostatic and van der Waals interactions, helping to elucidate the molecular basis of ligand activity. researchgate.netbepls.com

For this compound derivatives, docking studies have been instrumental in predicting their binding modes within various enzyme active sites, such as c-Jun N-terminal kinase (JNK1), tubulin, and folate receptors. nih.govmdpi.combepls.com These studies can reveal crucial hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex. For example, the carboxamide group of a thiophene derivative was predicted to form hydrogen bonds with residues like Gln37 and Met111 in the ATP binding site of JNK1, providing a rationale for its inhibitory activity. nih.gov Similarly, docking of thiophene derivatives into the colchicine (B1669291) binding site of tubulin showed interactions comparable to known inhibitors, supporting their proposed mechanism of action. mdpi.com

Table 2: Molecular Docking Scores of Thiophene Derivatives Against Various Targets This table is interactive. You can sort and filter the data.

Compound Class Target Protein PDB ID Top Docking Score (kcal/mol) Source
Thiophene-3-carboxamide (B1338676) JNK1 1UKI Not specified nih.gov
Thiophene Carboxamide Tubulin 6XER Not specified mdpi.com
Thiophene-2-carboxamide Antioxidant Protein 2AS1 -9.3283 nih.gov
Thiophene-carbohydrazide Folate Receptor α 5IZQ -11.0 bepls.com
Thiophene Analogue DprE1 Not specified -8.516 colab.ws

Free Energy Perturbation and Thermodynamic Integration Methods for Binding Affinity Predictions

While molecular docking provides a qualitative prediction of binding, more rigorous methods are needed for accurate quantitative prediction of binding affinities. Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are two such "alchemical" free energy calculation methods. nih.govnih.gov These techniques compute the relative binding free energy between two ligands by simulating a non-physical, or "alchemical," transformation of one molecule into the other, both in solution and when bound to the protein. youtube.com The difference in the free energy of these two transformations yields the relative binding affinity (ΔΔG). youtube.com

These methods are computationally intensive but offer a higher level of accuracy than standard docking scores. nih.gov The application of FEP and TI can be challenging for complex and flexible ligands but provides invaluable data for lead optimization by accurately ranking congeneric series of compounds. nih.govnih.gov For thiophene-based ligands, these approaches could be used to precisely predict how small chemical modifications affect binding potency, thereby guiding the design of more effective inhibitors. nih.govnih.gov The process involves creating a thermodynamic cycle and stepping through a series of intermediate states to calculate the free energy change. nih.gov

In Silico Analysis of Metabolic Pathways and Reactive Metabolite Formation

A crucial aspect of drug development is understanding a compound's metabolic fate, including the potential formation of reactive metabolites that can lead to toxicity. washington.edu In silico tools and models are increasingly used to predict metabolic pathways and identify potentially reactive intermediates early in the discovery process. nih.govbiorxiv.org

For thiophene-containing compounds, a known metabolic pathway involves the oxidation of the sulfur atom in the thiophene ring. nih.gov This can lead to the formation of electrophilic thiophene sulfoxides, which are considered reactive metabolites. nih.gov Studies have shown that these intermediates can be trapped by nucleophiles like glutathione (B108866) in vivo. nih.gov Computational models, such as machine learning algorithms trained on experimental data from assays like the cysteine trapping assay, can be developed to predict the likelihood of a compound forming such reactive species. nih.gov By analyzing the substructures that contribute to a positive prediction, researchers can identify chemical motifs, like the thiophene ring itself, that may pose a risk and guide the design of safer analogues. nih.gov

Prediction of pKa Changes in Biological Environments

The ionization state of a drug molecule, quantified by its pKa value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods provide a powerful means to predict the pKa of molecules like this compound, especially how it might change in different biological environments, such as the active site of an enzyme.

To simulate the effect of a biological environment, a combination of quantum mechanics/molecular mechanics (QM/MM) methods can be used. In this approach, the ligand (this compound) and the crucial residues of the protein's active site are treated with quantum mechanics, providing a high level of accuracy for the electronic interactions, while the rest of the protein and the surrounding solvent are modeled using molecular mechanics, which is computationally less expensive.

The process for predicting pKa changes typically involves these steps:

Gas-Phase Calculations: The intrinsic acidity or basicity of the molecule is calculated in the absence of a solvent.

Solvation Models: The effect of the solvent (usually water for biological systems) is incorporated using either implicit (continuum) or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit model, while explicit models involve simulating a number of individual solvent molecules around the solute.

Environmental Effects: For predicting pKa in a protein environment, the electrostatic and steric interactions with the surrounding amino acid residues are taken into account. The ionization states of these residues can significantly influence the pKa of the bound ligand.

For this compound, the carboximidamide group is the primary site of protonation. The pKa of this group would be influenced by the electron-withdrawing nature of the thiophene ring. Computational studies would aim to quantify this effect and predict how the pKa might be modulated by interactions within a specific biological target.

Computational-Guided Structure-Activity Relationship (SAR) and Structure-Based Design (SBD)

Computational methods are pivotal in elucidating the Structure-Activity Relationship (SAR) and in the Structure-Based Design (SBD) of new inhibitors based on the this compound scaffold. These approaches help in understanding how modifications to the molecular structure affect its biological activity and in designing new compounds with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies:

SAR studies on thiophene derivatives have been instrumental in identifying key structural features required for their biological activity. For instance, in the development of inhibitors for the c-Jun N-terminal kinase (JNK), comprehensive SAR studies on a series of thiophene-3-carboxamide derivatives revealed crucial insights. It was found that the carboxamide group at the 3-position of the thiophene ring is essential for activity. Replacement of this group with a carboxylic acid, an ester, or a cyano group resulted in a significant loss of inhibitory activity. Similarly, the position of the carboxamide was found to be critical, with the analog having the carboxamide at the 5-position being completely inactive.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are often employed in SAR studies. QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or structural features, which are represented by molecular descriptors. These descriptors can be calculated using computational chemistry and can include electronic, steric, and hydrophobic parameters.

Structure-Based Design (SBD):

Structure-Based Design relies on the three-dimensional structure of the biological target, which is often a protein or an enzyme. This information can be obtained from experimental techniques like X-ray crystallography or NMR spectroscopy, or through computational methods such as homology modeling.

Once the 3D structure of the target is known, molecular docking simulations can be performed to predict the binding mode and affinity of a ligand, such as a this compound derivative. Docking algorithms explore various possible conformations and orientations of the ligand within the active site of the target and score them based on their predicted binding energy.

For example, in the design of inhibitors for a specific kinase, docking studies might reveal that the carboximidamide group of this compound forms key hydrogen bonds with specific amino acid residues in the ATP-binding pocket. This information can then be used to design new derivatives with modifications that enhance these interactions or form new favorable interactions, thereby improving the binding affinity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-target interactions. MD simulations provide a dynamic view of the complex, showing how the ligand and the protein move and interact over time. This can help in assessing the stability of the predicted binding mode and in identifying key residues involved in the binding.

The table below illustrates the kind of data that can be generated from computational-guided SAR and SBD studies, using hypothetical data for this compound derivatives targeting a generic kinase.

Compound IDModification on Thiophene RingPredicted Binding Affinity (kcal/mol)Key Interacting Residues (from Docking)
T3C-001H (unsubstituted)-8.5Glu101, Val83
T3C-0022-Methyl-8.2Glu101, Val83
T3C-0034-Chloro-9.1Glu101, Val83, Leu150
T3C-0045-Bromo-9.5Glu101, Val83, Met148

This data can guide medicinal chemists in synthesizing the most promising compounds for further biological evaluation.

Advanced Research Applications of Thiophene 3 Carboximidamide

Biomedical Research Applications

The thiophene-3-carboximidamide core is a versatile pharmacophore that has been incorporated into a multitude of research compounds. Its derivatives have shown promise in several areas of biomedical research, which are explored in the following subsections.

Investigation as Enzyme Inhibitors

The structural features of this compound make it an attractive candidate for the design of enzyme inhibitors. Researchers have successfully developed derivatives that target specific enzymes with high potency and selectivity.

Derivatives of thiophene-carboximidamide have been extensively studied as inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Overproduction of NO by nNOS is linked to neurodegenerative diseases, making selective nNOS inhibitors a therapeutic goal. However, concurrent inhibition of eNOS can lead to cardiovascular side effects, highlighting the need for isoform selectivity.

Thiophene-2-carboximidamide derivatives, structurally similar to the 3-carboximidamide isomer, have shown significant promise as potent and selective nNOS inhibitors. Early generation inhibitors demonstrated moderate selectivity of around 100-fold for nNOS over eNOS. Through further development, selectivities of up to 540-fold for nNOS over eNOS have been achieved. nih.gov The mechanism of this selectivity is attributed to key differences in the active sites of the NOS isoforms. Specifically, a critical aspartate residue in nNOS, which is an asparagine in eNOS, plays a crucial role in the selective binding of these inhibitors. mdpi.com The interaction between the thiophene-carboximidamide moiety and this residue is a key determinant of the observed isoform selectivity.

Crystallographic and computational studies have provided insights into the binding modes of these inhibitors, revealing that enhanced electrostatic stabilization in the nNOS active site contributes to their selectivity. mdpi.com The development of these selective inhibitors is a significant step towards therapies for conditions such as migraine headaches, neuropathic pain, and potentially even melanoma, where nNOS is upregulated. mdpi.com

Inhibitor ClassTarget EnzymeSelectivity (nNOS vs. eNOS)Key Structural Feature for Selectivity
Thiophene-2-carboximidamidesNitric Oxide Synthase (NOS)Up to 540-foldInteraction with active site Asp residue in nNOS

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion. Its overexpression is associated with cancer metastasis, making it an attractive target for anticancer therapies. frontiersin.orgnih.gov Research into inhibitors of uPA has identified 4-substituted benzo[b]thiophene-2-carboxamidines as a potent and selective class of compounds. frontiersin.org While not this compound itself, these structurally related compounds provide a strong rationale for investigating the 3-carboximidamide scaffold for uPA inhibition.

These benzo[b]thiophene derivatives have demonstrated competitive inhibition of uPA with high selectivity over other related proteases like tissue-type plasminogen activator (tPA) and plasmin. frontiersin.org For instance, certain compounds in this class have shown over 300-fold selectivity for uPA relative to tPA. frontiersin.org They have been shown to inhibit not only free uPA but also cell surface-bound uPA, which is crucial for its role in cellular invasiveness. frontiersin.org The ability of these compounds to block cell surface uPA-mediated degradation of the extracellular matrix underscores their potential as anti-invasive agents. frontiersin.org

Inhibitor ClassTarget EnzymeInhibition TypeSelectivity (uPA vs. tPA)
4-substituted benzo[b]thiophene-2-carboxamidinesUrokinase-Type Plasminogen Activator (uPA)Competitive>300-fold

Receptor Ligand Research: Adenosine (B11128) Receptor Antagonism and Selectivity

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide array of physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered significant interest as a therapeutic target for inflammatory diseases and cancer. unife.itwikipedia.org The development of selective A3AR antagonists is a key area of research.

While direct studies on this compound as an adenosine receptor antagonist are not extensively documented, the structural features of this scaffold are relevant to the design of receptor ligands. The development of selective A3AR antagonists has often involved the modification of adenosine itself or the exploration of various heterocyclic scaffolds. unife.itnih.gov The conversion of A3AR agonists into antagonists has been achieved by simple modifications of the ribose moiety of adenosine analogs, highlighting the sensitivity of receptor signaling to small structural changes. nih.gov This principle of subtle structural modification to alter receptor activity could be applied to novel scaffolds like this compound to explore their potential as adenosine receptor modulators.

Exploration in Protein-Ligand Interaction Studies

The thiophene-carboximidamide scaffold serves as a valuable tool in the broader field of protein-ligand interaction studies. Understanding how small molecules bind to proteins is fundamental to drug discovery and chemical biology. Molecular docking and other computational methods are often employed to predict and analyze these interactions. nih.govfrontiersin.org

In Vitro Biological Activity Screening and Mechanism Elucidation

This compound and its derivatives have been subjected to extensive in vitro screening to evaluate their biological activities against a range of pathological targets, including bacteria, fungi, and cancer cells.

Antibacterial and Antifungal Activity:

Thiophene (B33073) derivatives have demonstrated notable antimicrobial properties. bepls.comnih.gov The mechanism of action for their antibacterial effects is thought to involve the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death. nih.gov Some derivatives have shown efficacy against drug-resistant Gram-negative bacteria. nih.gov In terms of antifungal activity, while the precise mechanisms are still under investigation, the ability of these compounds to interfere with essential fungal cellular processes is a key area of study.

Anticancer Activity:

A significant body of research has focused on the anticancer potential of thiophene carboxamide derivatives. mdpi.comnih.gov These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. mdpi.com Mechanistic studies have revealed that their anticancer activity can be attributed to several factors, including the induction of apoptosis (programmed cell death) through the activation of caspases 3 and 7. mdpi.comnih.gov Furthermore, some derivatives have been observed to cause mitochondrial depolarization, a key event in the apoptotic cascade. mdpi.comnih.gov Another proposed mechanism is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.gov The investigation into these mechanisms is crucial for the development of targeted cancer therapies based on the this compound scaffold.

Biological ActivityOrganism/Cell TypeProposed Mechanism of Action
AntibacterialGram-negative bacteriaIncreased membrane permeabilization
AnticancerVarious cancer cell linesInduction of apoptosis via caspase activation, Mitochondrial depolarization, Inhibition of tubulin polymerization

Materials Science Research Applications

The unique combination of a π-conjugated thiophene ring and a polar carboximidamide functional group in this compound makes it a promising candidate for various applications in materials science.

The thiophene ring in this compound is an electron-rich aromatic system that can participate in π-conjugation. This is a key characteristic for materials with interesting optoelectronic properties, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.gov By chemically modifying the this compound molecule, for instance, by creating derivatives or incorporating it into larger conjugated systems, it may be possible to fine-tune the electronic energy levels (HOMO and LUMO) and, consequently, the optical and electronic properties of the resulting materials. mdpi.com

The carboximidamide group can influence the intermolecular packing and morphology of thin films, which are critical factors for efficient charge transport and device performance. The ability to form hydrogen bonds could lead to more ordered molecular assemblies, potentially enhancing charge carrier mobility.

Below is a table of representative optoelectronic properties for various thiophene-based materials, illustrating the range of properties that could potentially be achieved with materials derived from this compound.

Material ClassExample Compound/PolymerHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Optical Bandgap (eV)Application
Oligothiopheneα,α'-dihexylsexithiophene (DH6T)-5.1-2.62.5Organic Field-Effect Transistors (OFETs)
PolythiopheneRegioregular poly(3-hexylthiophene) (P3HT)-4.9-2.92.0Organic Photovoltaics (OPVs), OFETs
Donor-Acceptor PolymerPTB7 (Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]])-5.15-3.651.5Organic Photovoltaics (OPVs)

Note: The data in this table is representative of thiophene-based materials and is provided for illustrative purposes. The specific properties of materials derived from this compound would require experimental determination.

This compound can be considered a functional building block for the synthesis of more complex electroactive organic molecules and semiconductors. nih.gov The thiophene core is a common component in many high-performance organic semiconductors due to its good charge-transporting capabilities and environmental stability. mdpi.com The presence of the carboximidamide group could be leveraged to direct the self-assembly of these molecules into well-ordered structures, which is crucial for achieving high charge carrier mobility in organic thin-film transistors (OTFTs). nih.gov

Furthermore, the nitrogen atoms in the carboximidamide group could act as coordination sites for metal ions, opening up the possibility of creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and magnetic properties. These materials could find applications in sensing, catalysis, and data storage.

This compound can potentially be used as a monomer for the synthesis of functional polymers and coatings. The thiophene ring can be polymerized through various methods, such as oxidative or electropolymerization, to form conjugated polymers. nus.edu.sg The resulting polymers would have a backbone of polythiophene, which is known for its conductivity, with pendant carboximidamide groups.

These pendant groups could impart specific functionalities to the polymer. For example, they could enhance the adhesion of the polymer to various substrates, making them suitable for use as protective or functional coatings. The basic nature of the carboximidamide group could also be exploited for applications in sensors for acidic vapors or for creating pH-responsive materials. Additionally, these functional groups could be used for post-polymerization modification, allowing for the attachment of other molecules to tailor the polymer's properties for specific applications. cmu.edu

Polymer TypePotential MonomerPolymerization MethodKey Feature of Functional GroupPotential Application
Conductive PolymerThis compoundElectropolymerizationAdhesion promotion, pH-sensitivityAntistatic coatings, sensors
Functionalized PolythiopheneN-substituted this compoundGrignard Metathesis Polymerization (GRIM)Tunable solubility and processingPrintable electronics
Cross-linked NetworkDi(thienyl) dicarboximidamideOxidative PolymerizationEnhanced mechanical and thermal stabilityMembranes, robust electronic components

Note: This table presents hypothetical examples of how this compound could be utilized in the design of functional polymers. The feasibility and specific properties of these materials would need to be investigated through dedicated research.

Q & A

Q. What are the established synthetic routes for Thiophene-3-carboximidamide, and how can researchers optimize reaction yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions of thiophene precursors with carboximidamide derivatives. For example, tetrachloromonospirocyclotriphosphazenes can react with diamines in tetrahydrofuran (THF) under controlled conditions . Optimization strategies include:
  • Adjusting stoichiometric ratios to minimize side reactions.
  • Monitoring reaction progress via thin-layer chromatography (TLC).
  • Using triethylamine as a base to neutralize byproducts (e.g., HCl).
    Yield improvements may require temperature gradients or solvent polarity adjustments.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Focus on 1^1H and 13^13C NMR to confirm thiophene ring protons (δ 6.5–7.5 ppm) and carboximidamide carbonyl signals (δ 160–170 ppm) .
  • Infrared (IR) Spectroscopy : Identify N–H stretching (3200–3400 cm1^{-1}) and C=O vibrations (1650–1750 cm1^{-1}) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Q. How should researchers design a reproducible synthesis protocol for this compound derivatives?

  • Methodological Answer :
  • Document all parameters: solvent purity, reaction temperature (±1°C), and stirring rates.
  • Include step-by-step purification methods (e.g., column chromatography with silica gel).
  • Validate reproducibility by repeating experiments ≥3 times and reporting mean yields with standard deviations .

Advanced Research Questions

Q. How can researchers address contradictory data in studies on this compound’s bioactivity or reaction mechanisms?

  • Methodological Answer :
  • Conduct a meta-analysis using heterogeneity metrics (e.g., I2I^2 statistic) to quantify variability across studies .
  • Stratify data by experimental conditions (e.g., pH, solvent) to identify confounding variables.
  • Validate hypotheses through controlled replication studies, isolating disputed variables (e.g., catalyst type) .

Q. What computational strategies are recommended for predicting the reactivity of this compound derivatives?

  • Methodological Answer :
  • Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO).
  • Employ molecular docking simulations to predict binding affinities with biological targets (e.g., enzymes).
  • Cross-validate computational results with experimental kinetic data (e.g., rate constants) .

Q. How can systematic reviews on this compound literature avoid bias and ensure comprehensive coverage?

  • Methodological Answer :
  • Use Boolean search strings in multiple databases (e.g., PubMed, Web of Science) with terms like “this compound AND synthesis” .
  • Apply PRISMA guidelines for study selection and risk-of-bias assessment .
  • Exclude non-peer-reviewed sources and prioritize studies with detailed experimental protocols .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

  • Methodological Answer :
  • Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • Report confidence intervals (95%) and use ANOVA for comparing multiple groups .
  • Include scatter plots with regression lines and residual analysis to validate model fit .

Q. How should researchers handle missing or ambiguous spectral data in structural elucidation?

  • Methodological Answer :
  • Cross-reference with analogous compounds (e.g., thiophene-2-carboxamide derivatives) .
  • Perform 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • Validate proposed structures via X-ray crystallography when possible .

Literature and Reproducibility

Q. What criteria should guide the selection of primary literature for this compound research?

  • Methodological Answer :
  • Prioritize studies with full experimental details (e.g., reagent grades, instrument models) .
  • Exclude studies lacking peer review or with unvalidated commercial data .
  • Use citation tracking tools (e.g., SciFinder’s reference network) to identify foundational papers .

Q. How can researchers ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for this compound data?

  • Methodological Answer :
  • Deposit raw spectral data in repositories like Chemotion or RADAR4Chem with standardized metadata .
  • Use IUPAC naming conventions and InChI keys for compound identification .
  • Publish detailed supplementary materials, including crystallographic CIF files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.